2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxycarbonyl group attached to the nicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the chlorination of 2-Amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity due to the strong electron-donating effect of the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions, forming esters and carboxylic acids, respectively.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
N-Chlorosuccinimide (NCS): Used for chlorination reactions.
Dimethylformamide (DMF): Common solvent for various reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Esters and Carboxylic Acids: Formed through esterification and hydrolysis reactions.
Scientific Research Applications
2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: A structurally similar compound with a chloro-substituted phenyl ring and an amino group.
2-Amino-3-methylbenzoic acid: Another related compound with a methyl-substituted phenyl ring and an amino group.
Uniqueness
2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This compound’s specific substitution pattern and functional groups make it a valuable intermediate for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASZZFIPXBKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688324 |
Source
|
Record name | 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-18-1 |
Source
|
Record name | 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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